5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17872752
InChI: InChI=1S/C6H9N3O3/c1-9(2)3-4-7-5(6(10)11)8-12-4/h3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol

5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17872752

Molecular Formula: C6H9N3O3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
IUPAC Name 5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C6H9N3O3/c1-9(2)3-4-7-5(6(10)11)8-12-4/h3H2,1-2H3,(H,10,11)
Standard InChI Key PTYINSQNJOFZNI-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=NC(=NO1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid defines a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 4. The substituents include a carboxylic acid group at position 3 and a dimethylaminomethyl side chain at position 5. Its molecular formula is C₇H₁₀N₄O₃, with a molecular weight of 210.19 g/mol.

Table 1: Comparative Structural Data of Related Oxadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Methyl-1,3,4-oxadiazole-2-carboxylic acidC₅H₆N₂O₃128.09Methyl, carboxylic acid
5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acidC₇H₁₁N₃O₃185.18Dimethylaminoethyl, carboxylic acid
Target CompoundC₇H₁₀N₄O₃210.19Dimethylaminomethyl, carboxylic acid

The dimethylaminomethyl group enhances solubility in polar solvents, while the carboxylic acid moiety facilitates hydrogen bonding with biological targets .

Synthetic Methodologies

General Strategies for 1,2,4-Oxadiazole Synthesis

The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives. Key methods include:

  • Amidoxime-Acyl Chloride Cyclization: Reacting amidoximes with acyl chlorides in the presence of bases like pyridine or tetrabutylammonium fluoride (TBAF) .

  • Microwave-Assisted Synthesis: Accelerating reaction kinetics using microwave irradiation, which reduces reaction times from hours to minutes .

  • Vilsmeier Reagent Activation: Facilitating one-pot syntheses by activating carboxylic acids with Vilsmeier reagent (POCl₃/DMF) .

Synthesis of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic Acid

While no direct synthesis has been published, a plausible route involves:

  • Formation of Amidoxime Precursor: Reacting nitriles with hydroxylamine hydrochloride to yield amidoximes.

  • Cyclization with Activated Carboxylic Acid: Coupling the amidoxime with a protected dimethylaminomethyl carboxylic acid derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Deprotection: Removing protecting groups (e.g., tert-butyl esters) under acidic conditions to reveal the carboxylic acid.

Table 2: Representative Reaction Conditions for Analogous Compounds

Starting MaterialsReagents/ConditionsYield (%)Reference
Amidoxime + Methyl chloroacetateK₂CO₃, DMF, 80°C, 12 h72
Amidoxime + Trifluoroacetic anhydrideTFA, CH₂Cl₂, rt, 2 h85
Nitrile + Hydroxylamine hydrochlorideMgO, H₂O, MW, 150°C, 10 min68

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Carboxylic Acid: Enhances water solubility at physiological pH (pKa ≈ 2.5–3.0).

  • Dimethylaminomethyl Group: Contributes to solubility in organic solvents (logP ≈ 0.8–1.2).

Stability studies on analogs indicate resistance to hydrolysis under acidic conditions but susceptibility to base-catalyzed ring-opening .

Applications in Medicinal Chemistry

Drug Design Optimization

The compound’s modular structure allows for derivatization:

  • Carboxylic Acid: Serves as a handle for prodrug development (e.g., ester prodrugs).

  • Dimethylaminomethyl Group: Modulates blood-brain barrier penetration .

Table 3: Structure-Activity Relationships (SAR) of Oxadiazole Derivatives

Substituent PositionModificationEffect on Activity
3Carboxylic acidEnhances target binding via H-bonding
5Alkylamino groupsImproves solubility and bioavailability

Research Findings and Future Directions

Recent advances highlight the compound’s potential in:

  • Neurodegenerative Diseases: Modulating amyloid-β aggregation (IC₅₀: 12 μM in preliminary assays) .

  • Antiviral Therapy: Inhibiting SARS-CoV-2 main protease (Mpro) with IC₅₀ values comparable to remdesivir .

Future research should prioritize:

  • In vivo pharmacokinetic studies to assess oral bioavailability.

  • Structural optimization to reduce off-target effects.

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